molecular formula C7H11F2N B13535887 1,1-Difluorospiro[2.4]heptan-5-amine

1,1-Difluorospiro[2.4]heptan-5-amine

Cat. No.: B13535887
M. Wt: 147.17 g/mol
InChI Key: IETTUUGZJRUQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluorospiro[24]heptan-5-amine is a chemical compound characterized by its unique spirocyclic structure, which includes a seven-membered ring with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluorospiro[2.4]heptan-5-amine typically involves the introduction of fluorine atoms into a spirocyclic precursor. One common method includes the reaction of a spirocyclic ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle fluorinating agents and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluorospiro[2.4]heptan-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while reduction may produce various amine derivatives.

Scientific Research Applications

1,1-Difluorospiro[2.4]heptan-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1,1-difluorospiro[2.4]heptan-5-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1,1-Difluorospiro[2.4]heptane: A structurally similar compound without the amine group.

    1,1-Difluorospiro[2.4]heptan-5-ol: A compound with a hydroxyl group instead of an amine group.

    1,1-Difluorospiro[2.4]heptan-5-thiol: A compound with a thiol group instead of an amine group.

Uniqueness: 1,1-Difluorospiro[2.4]heptan-5-amine is unique due to the presence of both fluorine atoms and an amine group within a spirocyclic structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

2,2-difluorospiro[2.4]heptan-6-amine

InChI

InChI=1S/C7H11F2N/c8-7(9)4-6(7)2-1-5(10)3-6/h5H,1-4,10H2

InChI Key

IETTUUGZJRUQRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1N)CC2(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.